molecular formula C10H11BrMgO2 B1613827 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide CAS No. 849354-21-8

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Cat. No. B1613827
CAS RN: 849354-21-8
M. Wt: 267.4 g/mol
InChI Key: BEWBJUCSLVRYAT-UHFFFAOYSA-M
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Description

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is a Grignard reagent with the empirical formula C10H11BrMgO2 . It is used in various chemical reactions and has a molecular weight of 267.4 g/mol.


Synthesis Analysis

This compound can be used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

As a Grignard reagent, this compound can participate in various chemical reactions. For instance, it can be used in the synthesis of febrifugine-based antimalarial drugs .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.4 g/mol. It is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Material Sciences

In material sciences, this compound is utilized for its reactivity in forming carbon-carbon bonds. It’s particularly valuable in the synthesis of polymers and small molecules that form the basis of advanced materials. For example, it can be used to synthesize end-functionalized regioregular poly(3-alkylthiophene)s, which are significant in the field of conductive polymers .

Natural Product Research

“3-(1,3-Dioxan-2-YL)phenylmagnesium bromide” plays a crucial role in the synthesis of complex natural products. Its ability to act as a nucleophile in Grignard reactions allows for the construction of intricate molecular architectures found in natural substances, aiding in the discovery of new drugs and biochemical probes .

Synthetic Methodology

This compound is a staple in synthetic organic chemistry, often employed in Grignard reactions for the formation of various organic compounds. It’s instrumental in methods such as the addition-acylation for the preparation of enamides, which are valuable intermediates in organic synthesis .

Pharmacology

In pharmacological research, “3-(1,3-Dioxan-2-YL)phenylmagnesium bromide” is used in the synthesis of potential therapeutic agents. For instance, it’s involved in key steps for creating antimalarial drugs, showcasing its importance in medicinal chemistry .

Organic Chemistry

The reagent is a workhorse in organic chemistry labs for constructing carbon-heteroatom bonds. It’s particularly useful in the synthesis of allenes and other complex organic structures, which are important in various chemical reactions and as building blocks for more complex molecules .

Analytical Chemistry

While not directly used in analytical procedures, “3-(1,3-Dioxan-2-YL)phenylmagnesium bromide” is essential in preparing standards and reagents that facilitate the identification and quantification of chemical substances in complex mixtures .

Chemical Engineering

In chemical engineering, this compound is utilized in process development for the large-scale synthesis of chemicals. Its application in Grignard reactions is particularly valuable for developing efficient and scalable synthetic routes .

Environmental Science

Though not a direct application, the compound’s role in synthesizing various chemicals means it indirectly contributes to environmental science. By enabling the creation of environmentally friendly materials and aiding in the development of green chemistry protocols, it plays a part in this field .

Safety and Hazards

The compound has several hazard statements including H225, H302, H314, H319, H335, and H351 . Precautionary measures include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, and P405 .

Future Directions

The future directions of this compound are largely dependent on its applications in chemical reactions. Given its role in the synthesis of enamides and febrifugine-based antimalarial drugs, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-2,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWBJUCSLVRYAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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